

A Technical Guide to 2-Naphthyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Naphthyl trifluoromethanesulfonate
Cat. No.:	B1335318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **2-Naphthyl trifluoromethanesulfonate**, a versatile reagent in organic synthesis. It details its chemical properties, a representative experimental protocol for its application in cross-coupling reactions, and a visual representation of the reaction workflow.

Core Chemical Properties

2-Naphthyl trifluoromethanesulfonate, also known as 2-naphthyl triflate, is an important synthetic intermediate.^{[1][2]} Its triflate group is an excellent leaving group, making it a highly reactive electrophile for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions.^{[1][3][4]}

The key quantitative data for **2-Naphthyl trifluoromethanesulfonate** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	276.23 g/mol	[1] [5] [6]
Molecular Formula	C ₁₁ H ₇ F ₃ O ₃ S	[1] [5]
CAS Number	3857-83-8	[1] [6]
Melting Point	30-32 °C	[2] [7]
Boiling Point	87 °C at 0.2 mmHg	[1] [2]
Appearance	White to almost white powder or crystal	[1]

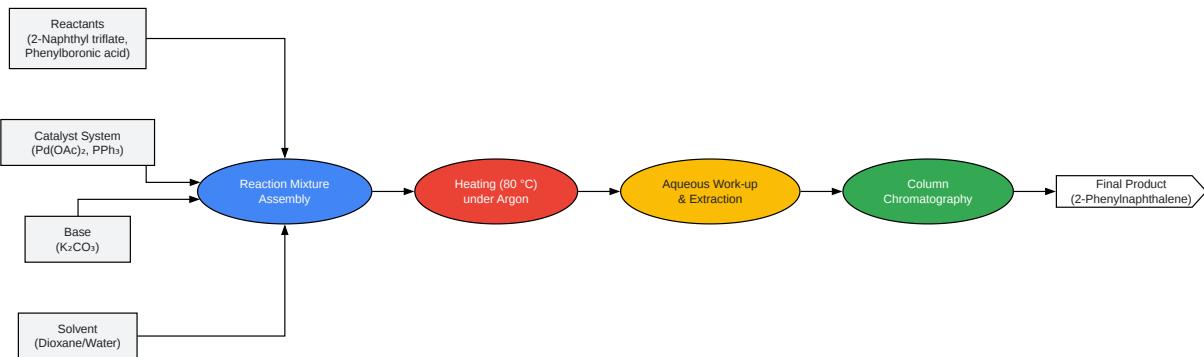
Application in Suzuki-Miyaura Cross-Coupling: An Experimental Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **2-Naphthyl trifluoromethanesulfonate** as the electrophilic partner. This reaction is a powerful method for the formation of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Objective: To synthesize 2-phenylnaphthalene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between **2-Naphthyl trifluoromethanesulfonate** and phenylboronic acid.

Materials:

- **2-Naphthyl trifluoromethanesulfonate** (1.0 mmol, 276.23 mg)
- Phenylboronic acid (1.2 mmol, 146.3 mg)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
- Triphenylphosphine (PPh₃) (0.08 mmol, 21.0 mg)
- Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
- 1,4-Dioxane (5 mL)


- Deionized water (1 mL)
- Argon gas supply
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating plate

Procedure:

- Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add palladium(II) acetate (4.5 mg) and triphenylphosphine (21.0 mg) to 1,4-dioxane (2 mL). Stir the mixture at room temperature for 15 minutes to form the active palladium(0) catalyst complex.
- Reactant Addition: To the catalyst mixture, add **2-Naphthyl trifluoromethanesulfonate** (276.23 mg), phenylboronic acid (146.3 mg), and potassium carbonate (276.4 mg).
- Solvent Addition: Add the remaining 1,4-dioxane (3 mL) and deionized water (1 mL) to the reaction flask.
- Reaction Execution: Equip the Schlenk flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring under the argon atmosphere.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-phenylnaphthalene.
- Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Experimental Workflow

The logical flow of the Suzuki-Miyaura cross-coupling reaction protocol can be visualized as a directed graph.

[Click to download full resolution via product page](#)

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-NAPHTHYL TRIFLATE | 3857-83-8 [chemicalbook.com]

- 3. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Naphthyl trifluoromethanesulfonate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. 2-Naphthyl trifluoromethanesulfonate | CAS#:3857-83-8 | Chemsoc [chemsrc.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Naphthyl Trifluoromethanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335318#2-naphthyl-trifluoromethanesulfonate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com